4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Description
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Properties
IUPAC Name |
4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMVCKIBDVBTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674646 | |
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-72-9 | |
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS No. 1072944-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a halogenated aromatic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores the rationale behind its molecular design, drawing upon the well-established biological activities of pyrazole-sulfonamide scaffolds and the influence of bromo- and trifluoromethyl-substituents on pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications.
Introduction: The Rationale for a Disubstituted Pyrazole Sulfonamide
The convergence of a pyrazole ring, a sulfonamide linker, and specific halogen substitutions in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole creates a molecule of significant interest for drug development. Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The sulfonamide group is another critical pharmacophore, known for its diverse therapeutic applications, from antimicrobial agents to anticancer drugs[3][4].
The strategic placement of bromine and trifluoromethyl groups is a common and effective strategy in modern drug design. Bromine atoms can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties. The trifluoromethyl group is a powerful modulator of a molecule's electronic and metabolic properties, often increasing metabolic stability, lipophilicity, and binding affinity. This guide will delve into the synthesis, characterization, and potential applications of this promising, yet under-characterized, molecule.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072944-72-9 | Pharmaffiliates |
| Molecular Formula | C₁₀H₅Br₂F₃N₂O₂S | Pharmaffiliates |
| Molecular Weight | 434.03 g/mol | Pharmaffiliates |
| Canonical SMILES | C1=C(C=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F)Br | PubChem |
| InChI Key | Not Available | |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis and Mechanism
Proposed Synthetic Scheme
Caption: Proposed synthesis of the target compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or diisopropylethylamine, is crucial to deprotonate the 4-bromopyrazole, thereby activating it as a nucleophile. The subsequent displacement of the chloride leaving group results in the formation of the desired N-S bond. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is standard for this type of reaction to avoid unwanted side reactions with the sulfonyl chloride[7].
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for N-sulfonylation of pyrazoles[7].
Materials:
-
4-Bromopyrazole (1.0 eq)
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere at 0-10 °C, add triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at the same temperature for 15-20 minutes.
-
Add a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane (5 vol) dropwise to the reaction mixture at 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (10 vol) and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, wash with brine (10 vol), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments and data from closely related structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the pyrazole ring protons and the aromatic protons of the benzenesulfonyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | d | ~ 2.0 | H-Ar (proton ortho to the sulfonyl group) |
| ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 | H-Ar (proton ortho to the trifluoromethyl group) |
| ~ 7.6 - 7.8 | d | ~ 8.5 | H-Ar (proton ortho to the bromine atom) |
| ~ 7.7 | s | Pyrazole C5-H | |
| ~ 7.5 | s | Pyrazole C3-H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbon atoms of both aromatic rings and the pyrazole ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Pyrazole C5 |
| ~ 138 | Ar-C (C-SO₂) |
| ~ 135 | Ar-C (C-Br) |
| ~ 132 | Ar-CH |
| ~ 130 | Pyrazole C3 |
| ~ 128 (q) | Ar-C (C-CF₃) |
| ~ 125 | Ar-CH |
| ~ 122 (q, J ≈ 270 Hz) | CF₃ |
| ~ 95 | Pyrazole C4 (C-Br) |
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 434, with a characteristic isotopic pattern due to the presence of two bromine atoms. Key fragmentation patterns would likely involve the cleavage of the N-S bond.
Potential Applications in Drug Discovery
The structural motifs present in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole suggest its potential as a scaffold for the development of novel therapeutic agents.
Kinase Inhibition
Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The N-arylsulfonylpyrazole scaffold can be designed to target the ATP-binding site of various kinases. The bromo and trifluoromethyl substituents can be tailored to enhance selectivity and potency against specific kinase targets.
Antimicrobial and Antiviral Activity
Sulfonamides were among the first effective antimicrobial agents, and their derivatives continue to be explored for this purpose[4][8]. Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial and antiviral activities[2]. The combination of these two pharmacophores in the target molecule, along with the lipophilic character imparted by the halogen substituents, makes it a promising candidate for screening against various pathogens.
Anti-inflammatory and Analgesic Properties
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory and analgesic potential of pyrazole derivatives is well-documented[2]. The sulfonamide moiety is also present in some anti-inflammatory agents. Therefore, the title compound warrants investigation for its potential to modulate inflammatory pathways.
Future Perspectives and Workflow
The synthesis and characterization of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is the first step in exploring its therapeutic potential. The following workflow outlines a logical progression for its further investigation.
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Substituted Pyrazoles: A Privileged Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" for the design of potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the key therapeutic targets modulated by substituted pyrazoles, with a focus on oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the mechanistic rationale behind the selection of these targets, examine the structure-activity relationships that govern the potency and selectivity of pyrazole-based inhibitors, and provide detailed, field-proven experimental protocols for target validation and characterization. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole scaffold in their therapeutic programs.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The pyrazole ring system's unique electronic properties and synthetic tractability allow for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of numerous marketed drugs and a robust pipeline of clinical candidates across a wide range of diseases.[3][4] The success of pyrazole-based drugs stems from their ability to mimic the binding motifs of endogenous ligands, thereby effectively modulating the activity of key biological targets.
Key Therapeutic Arenas and Their Molecular Targets
Oncology: Targeting the Engines of Cancer Proliferation
Substituted pyrazoles have emerged as a powerful class of anti-cancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell growth, differentiation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive therapeutic targets.[6]
2.1.1. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[7] Their aberrant activation is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole derivatives have been extensively investigated as CDK inhibitors.[6] The pyrazole scaffold can be elaborated with substituents that occupy the ATP-binding pocket of CDKs, leading to potent and selective inhibition.[8]
Experimental Protocol: In Vitro CDK Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a substituted pyrazole against a specific CDK enzyme.
Objective: To determine the IC50 value of a test compound against a purified CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A)
-
Substrate peptide (e.g., Histone H1)
-
³²P-ATP or a suitable fluorescence-based ATP analog
-
Test compound (substituted pyrazole) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compound.
-
Initiate the kinase reaction by adding the CDK/cyclin enzyme and ATP (spiked with ³²P-ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, add the Kinase-Glo® reagent and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The choice of a purified enzyme system allows for the direct assessment of the compound's effect on the target kinase without the confounding variables of a cellular environment. The use of a specific substrate and ATP concentration ensures that the assay is sensitive and reproducible. The IC50 value provides a quantitative measure of the compound's potency.
2.1.2. Vascular Endothelial Growth Factor Receptors (VEGFRs): Starving Tumors of Their Blood Supply
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process.[9] Pyrazole-containing compounds have been successfully developed as inhibitors of VEGFR kinases, thereby blocking the signaling pathways that lead to angiogenesis.[6] The pyrazole core often serves as a scaffold to present substituents that interact with the hinge region and the hydrophobic pocket of the VEGFR kinase domain.[9]
2.1.3. Other Prominent Kinase Targets in Oncology
| Kinase Target | Rationale for Targeting | Example Pyrazole-Based Modality |
| p38 MAP Kinase | Involved in inflammatory responses and cell stress; implicated in cancer progression.[10] | Pyrazole inhibitors designed based on crystal structures.[10] |
| Fibroblast Growth Factor Receptors (FGFRs) | Overexpressed in various tumors, driving cell proliferation and survival.[11] | Orally bioavailable, pan-FGFR inhibitors with dose-dependent anticancer activity.[11] |
| PI3 Kinase | Central node in a signaling pathway that promotes cell growth and survival.[12] | Potent inhibitors with excellent cytotoxicity against breast cancer cells.[12] |
Neurodegenerative Disorders: Combating Neuronal Decline
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery.[3] Substituted pyrazoles offer a versatile platform to develop agents that can modulate multiple targets implicated in these complex disorders.[13][14]
2.2.1. Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE): Restoring Neurotransmitter Balance
Inhibition of MAO-A and MAO-B can increase the levels of key neurotransmitters in the brain, offering symptomatic relief in Parkinson's disease and depression.[13][14] Similarly, inhibiting AChE, the enzyme that breaks down acetylcholine, is a therapeutic strategy for Alzheimer's disease.[13][14] Pyrazoline derivatives, a reduced form of pyrazoles, have shown promise as inhibitors of both MAO and AChE.[13][14]
Signaling Pathway: MAO and AChE in Neurotransmission
Caption: Pyrazole inhibitors block MAO and AChE, increasing neurotransmitter availability.
2.2.2. Oxidative Stress: A Common Denominator in Neurodegeneration
Excessive production of reactive oxygen species (ROS) contributes to neuronal damage in various neurodegenerative conditions.[15] Boron-based 1H-pyrazole redox regulators have been designed to combat oxidative stress through a dual mechanism of action, acting as both an antioxidant and a pro-drug for an established neuroprotective agent.[15]
Inflammatory Diseases: Quelling the Fire of Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[16]
2.3.1. Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation and Pain
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. The selective inhibition of COX-2 by pyrazole-based drugs like celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[16] The design of these selective inhibitors relies on subtle structural differences in the active sites of COX-1 and COX-2, which can be exploited by appropriately substituted pyrazoles.
Experimental Workflow: Assessing COX-2 Selectivity
Caption: Workflow for determining the COX-2 selectivity of a pyrazole compound.
Structure-Activity Relationships (SAR): The Key to Potency and Selectivity
The therapeutic efficacy of a substituted pyrazole is intimately linked to the nature and position of its substituents.[17][18] Systematic SAR studies are crucial for optimizing lead compounds into clinical candidates. Key considerations include:
-
Substitution Pattern: The placement of substituents on the pyrazole ring significantly influences the compound's interaction with its target.[9]
-
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyrazole core and its ability to form hydrogen bonds.[2]
-
Steric Hindrance: The size and shape of the substituents can dictate the compound's ability to fit into the binding pocket of the target protein.[19]
-
Lipophilicity: The overall lipophilicity of the molecule affects its solubility, permeability, and metabolic stability.[2]
Future Directions: Expanding the Therapeutic Landscape of Pyrazoles
The exploration of substituted pyrazoles in drug discovery is far from complete. Emerging areas of research include:
-
Targeting Protein-Protein Interactions: Designing pyrazole-based molecules that can disrupt disease-relevant protein-protein interactions.
-
Dual-Target Inhibitors: Developing single molecules that can modulate two or more targets simultaneously, which may offer synergistic efficacy and overcome drug resistance.[4]
-
Covalent Inhibitors: Incorporating reactive groups onto the pyrazole scaffold to form covalent bonds with the target protein, leading to prolonged and irreversible inhibition.
Conclusion
Substituted pyrazoles represent a remarkably versatile and clinically validated scaffold for the development of novel therapeutics. Their ability to target a wide array of enzymes and receptors with high potency and selectivity has cemented their importance in medicinal chemistry. A thorough understanding of the structure-activity relationships and the mechanistic basis of their interactions with biological targets will continue to drive the discovery of next-generation pyrazole-based drugs for a multitude of human diseases.
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Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]
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Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ACS Publications. (2002). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]
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ResearchGate. (2025). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Retrieved from [Link]
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University of Manitoba. (2025). Dual-Role Boron-Based Pyrazole Redox Regulators for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]
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Karrouchi, K., et al. (2020). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Retrieved from [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]
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4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole mechanism of action hypothesis
An In-depth Technical Guide to the Hypothesized Mechanism of Action for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Abstract
This technical guide delineates a plausible mechanism of action for the novel compound 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. Based on a comprehensive analysis of its structural motifs—a substituted pyrazole core, a sulfonamide linkage, and halogen and trifluoromethyl embellishments—we hypothesize its primary mode of action to be the targeted inhibition of specific metalloenzymes, with a secondary potential for disrupting protein-protein interactions within key signaling cascades. This document provides the theoretical framework for this hypothesis, supported by evidence from analogous chemical structures, and outlines a rigorous, multi-faceted experimental strategy for its validation. The intended audience for this guide includes researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutic agents.
Introduction and Structural Rationale
The chemical entity 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a complex heterocyclic compound, the structure of which suggests a high potential for specific biological activity. A systematic deconstruction of its molecular architecture provides the foundation for our mechanistic hypothesis.
-
The Pyrazole Core: The pyrazole ring is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational molecules.[1][2][3][4][5] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6] The inherent versatility of the pyrazole nucleus allows for diverse substitutions, enabling fine-tuning of its physicochemical and biological properties.[7]
-
The Sulfonamide Moiety: The presence of a sulfonyl group (-SO2-) linking the pyrazole and the substituted phenyl ring is a critical feature. Sulfonamides are a cornerstone of medicinal chemistry, famously represented by the sulfa class of antibiotics. More broadly, this functional group is recognized for its ability to act as a zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors, particularly carbonic anhydrases.[8][9]
-
Trifluoromethyl and Bromo Substitutions: The trifluoromethyl (-CF3) group on the phenyl ring is a bioisostere of a methyl group but with significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target.[10][11] The bromine atoms on both the pyrazole and phenyl rings also increase lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-target binding affinity and specificity.
Based on this structural analysis, we propose a primary and a secondary hypothesis for the mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Primary Hypothesis: Inhibition of Metalloenzymes
We postulate that the primary mechanism of action for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is the inhibition of one or more members of the metalloenzyme family, such as carbonic anhydrases (CAs) or matrix metalloproteinases (MMPs).
Rationale: The sulfonamide moiety is a strong predictor of this activity.[8] The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site of these enzymes, effectively blocking substrate access and inhibiting their catalytic function. The substituted phenyl and pyrazole rings would then occupy adjacent hydrophobic pockets within the enzyme's active site, with the trifluoromethyl and bromo groups contributing to the binding affinity and selectivity for specific isoforms.
Experimental Validation of the Primary Hypothesis
A systematic approach is required to validate this hypothesis, beginning with broad screening and progressing to detailed kinetic and structural studies.
2.1. Initial Screening: Pan-Enzyme Inhibition Assays
The initial step is to screen the compound against a panel of representative metalloenzymes.
| Enzyme Class | Representative Isoforms | Assay Principle | Expected Outcome |
| Carbonic Anhydrases | hCA I, II, IX, XII | Esterase activity assay using p-nitrophenyl acetate | Dose-dependent inhibition of enzyme activity |
| Matrix Metalloproteinases | MMP-2, MMP-9 | FRET-based peptide cleavage assay | Dose-dependent inhibition of peptide cleavage |
2.2. Detailed Kinetic Analysis
For any "hits" identified in the initial screen, detailed kinetic studies are essential to determine the mode of inhibition.
Protocol: Enzyme Inhibition Kinetics
-
Enzyme Preparation: Recombinant human enzyme (e.g., hCA II or MMP-9) is prepared in the appropriate assay buffer.
-
Substrate and Inhibitor Preparation: A stock solution of the substrate and serial dilutions of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Varying concentrations of the substrate are incubated with a fixed concentration of the enzyme in the presence of different concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored spectrophotometrically or fluorometrically over time.
-
-
Data Analysis:
-
Initial reaction velocities are calculated for each substrate and inhibitor concentration.
-
The data is plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
2.3. Structural Elucidation: X-ray Crystallography
To definitively confirm the binding mode, co-crystallization of the compound with the target enzyme is the gold standard.
Workflow: Co-crystallization and Structure Determination
A diagram illustrating the workflow for determining the co-crystal structure of the compound with its target enzyme.
Secondary Hypothesis: Modulation of Kinase Signaling Pathways
As a secondary hypothesis, we propose that 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole could act as a modulator of intracellular kinase signaling pathways.
Rationale: The pyrazole scaffold is a component of several known kinase inhibitors.[12] For instance, some pyrazole derivatives have been shown to inhibit kinases such as EGFR, VEGFR-2, and CDK.[12] The overall shape and electronic properties of the molecule could allow it to bind to the ATP-binding pocket of certain kinases, thereby inhibiting their phosphotransferase activity. The trifluoromethylphenyl moiety is also a common feature in kinase inhibitors, such as Sorafenib, where it contributes to binding affinity.[11]
Experimental Validation of the Secondary Hypothesis
3.1. Kinase Panel Screening
A broad screening against a panel of human kinases is the first step to identify potential targets.
Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Panel: A commercially available panel of several hundred recombinant human kinases is utilized.
-
Assay Format: A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.
-
Procedure:
-
The compound is incubated with each kinase, a specific substrate peptide, and ATP.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined.
3.2. Cellular Assays to Confirm Target Engagement
For any identified kinase targets, cellular assays are crucial to confirm that the compound can inhibit the kinase in a physiological context.
Workflow: Cellular Target Engagement
A diagram outlining the workflow to assess the inhibition of a specific kinase signaling pathway in a cellular context.
Integrated Mechanistic Model
Based on the outcomes of the proposed experiments, an integrated model of the compound's mechanism of action can be constructed. It is plausible that the compound exhibits polypharmacology, acting on both a primary metalloenzyme target and secondary kinase targets, which could lead to synergistic therapeutic effects.
Conclusion
The unique chemical structure of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole provides a strong basis for the hypothesis that it functions as a targeted inhibitor of metalloenzymes, with a secondary potential to modulate kinase signaling pathways. The experimental framework detailed in this guide offers a comprehensive and rigorous approach to elucidate its precise mechanism of action, a critical step in its journey towards potential therapeutic application.
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A Senior Application Scientist's Guide to the Safe Handling and Storage of Aryl Sulfonyl Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Aryl Sulfonyl Pyrazole Scaffold
Aryl sulfonyl pyrazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably the selective COX-2 inhibitor class of drugs such as Celecoxib.[1][2] Their unique three-dimensional structure and electronic properties, conferred by the nitrogen-containing pyrazole ring and the sulfonyl linkage, allow for potent and selective interactions with biological targets.[3][4] This biological significance necessitates their widespread use in drug discovery and development pipelines.[5] However, the very chemical features that make them effective pharmacophores also dictate specific requirements for their handling and storage to ensure compound integrity, experimental reproducibility, and, most critically, personnel safety.
This guide provides an in-depth framework for the safe and effective management of aryl sulfonyl pyrazole compounds in a research environment. It moves beyond mere procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions and foster a culture of safety and scientific rigor.
Foundational Safety: Hazard Identification and Risk Mitigation
Before any handling operations commence, a thorough risk assessment is mandatory. The specific hazards of a novel aryl sulfonyl pyrazole may not be fully characterized; therefore, a conservative approach, treating the compound as potentially potent and hazardous, is the most prudent course of action.[6][7]
2.1. Inherent Chemical Hazards
Based on the representative member Celecoxib and general heterocyclic chemistry, the primary hazards include:
-
Reproductive Toxicity: Certain compounds in this class are classified as Reproductive Toxicity 1B, with evidence suggesting they may damage fertility or the unborn child.[8][9][10]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[8][9]
-
Skin and Eye Irritation/Sensitization: As with many fine chemical powders, aryl sulfonyl pyrazoles can cause serious eye irritation and may lead to allergic skin reactions upon contact.[2][10]
-
Aquatic Toxicity: Many of these compounds are toxic or very toxic to aquatic life with long-lasting effects, necessitating stringent waste disposal protocols.[8][9]
2.2. The Hierarchy of Controls: A Self-Validating Safety System
To mitigate these risks, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details a common procedure and integrates safety and accuracy checkpoints.
Objective: To accurately prepare a 10 mM stock solution of an aryl sulfonyl pyrazole (MW = 400.0 g/mol ) for use in biological assays.
Materials:
-
Aryl sulfonyl pyrazole powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (goggles, nitrile gloves, lab coat)
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-Calculation: Determine the mass required. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 400.0 g/mol * 1000 mg/g = 4.0 mg
-
-
Setup: Don all required PPE. Perform all subsequent steps in a chemical fume hood.
-
Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully add approximately 4.0 mg of the aryl sulfonyl pyrazole powder to the vial. Record the exact mass to at least four decimal places (e.g., 4.12 mg).
-
Expertise Note: Weighing directly into the final storage vial minimizes material loss and potential for contamination during transfer.
-
-
Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO needed.
-
Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) * 1,000,000 (µL/L)
-
Volume = [4.12 mg / 400.0 g/mol ] / 0.010 mol/L * 1,000,000 µL/L = 1030 µL
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved. If necessary, gentle warming or sonication can be used, but check for compound stability under these conditions first.
-
Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials. Store the vial in a labeled secondary container at -20°C or below.
Contingency Planning: Spill and Waste Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
5.1. Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE, including a respirator if dust is airborne. [11]4. Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. [12]Do not sweep dry powder.
-
Neutralization/Cleanup: For small spills, use a commercial chemical spill kit. Wet the absorbent material with an appropriate solvent (e.g., isopropanol) to dampen the powder, then carefully wipe the area from the outside in. Place all contaminated materials into a labeled hazardous waste bag.
-
Decontamination: Clean the spill area thoroughly with soap and water. [9] 5.2. Waste Disposal
Aryl sulfonyl pyrazole waste is considered hazardous chemical waste. [6][13]* Segregation: Do not mix this waste with other waste streams. [6]* Solid Waste: Collect unused powder, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed, and chemically compatible hazardous waste container. [6]* Liquid Waste: Collect unused solutions in a labeled, sealed hazardous waste container. Do not pour down the drain. [8]* Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department according to local and national regulations. [6][14] By integrating these principles of hazard awareness, engineering controls, and meticulous laboratory practice, researchers can safely and effectively work with aryl sulfonyl pyrazoles, ensuring both personal safety and the integrity of their scientific endeavors.
References
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Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharm-Int. Retrieved from [Link]
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Keche, A. P., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet - Ethyl 3-([4-(4-chlorophenyl)piperazin-1-yl]sulfonyl)-1h-pyrazole-4-carboxylate. Retrieved from [Link]
-
Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]
-
Kletskii, M. E., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]
-
JETIR. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]
-
Jasinki, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]
-
International Journal of Advances in Engineering and Management. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
-
MDPI. (n.d.). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Single Use Support. (2023, March 13). Safe handling of bulk drug substances. Retrieved from [Link]
-
PubMed. (2021, September 15). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Retrieved from [Link]
-
Loss Prevention Standards. (n.d.). Storage and Handling of Pressurised Aerosol Containers. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Molecular and Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Heterocycles in drug discovery: Properties and preparation. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening: A Guide Featuring 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Introduction: The Rationale for Investigating a Novel Pyrazole-Based Compound
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory, cardiovascular, and neurological disorders.[2] This has made kinases one of the most important classes of drug targets in modern medicine.
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis of derivatives with a wide range of pharmacological activities.[3][4][5][6] Pyrazole-containing compounds have been successfully developed as potent and selective kinase inhibitors, playing a crucial role in treating various cancers and other diseases.[3][4][5] The compound at the center of this guide, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (hereafter referred to as Compound X), is a novel chemical entity built upon this promising scaffold.
Furthermore, Compound X incorporates a trifluoromethyl (CF3) group, a feature known to enhance key drug-like properties. The CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell permeability), and enhance binding affinity to target proteins.[7][8] These characteristics make Compound X a compelling candidate for screening as a potential kinase inhibitor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening and characterization of Compound X, or similar novel compounds, as a kinase inhibitor. It outlines a systematic and robust screening cascade, from initial biochemical assays to cell-based validation and selectivity profiling, explaining the causality behind each experimental choice to ensure a self-validating and rigorous evaluation.
The Kinase Inhibitor Screening Cascade: A Strategic Workflow
A successful kinase inhibitor discovery program follows a logical progression of experiments, often referred to as a screening cascade. This multi-step process is designed to efficiently identify potent and selective inhibitors from a pool of candidate molecules, while minimizing false positives and negatives. The following workflow illustrates a typical cascade for characterizing a novel compound like Compound X.
Caption: A typical workflow for kinase inhibitor screening.
Part 1: Primary Screening and Hit Identification
The initial step is to perform a primary screen to identify if Compound X has any activity against a representative panel of protein kinases. A single, relatively high concentration is used to maximize the chances of detecting an interaction.
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. It is a universal assay applicable to virtually any kinase.
Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[2] It avoids the use of radioactivity, which has significant safety and disposal considerations.[2][9]
Materials:
-
Compound X (dissolved in 100% DMSO)
-
Kinase of interest (e.g., a panel including representatives from different families like TKs, CMGC, AGC)
-
Substrate specific to the kinase
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of Compound X in 100% DMSO.
-
In the 384-well plate, add 50 nL of the 1 mM Compound X stock to the designated sample wells for a final assay concentration of 10 µM.
-
Add 50 nL of 100% DMSO to control wells (for 0% inhibition - high signal) and positive control wells.
-
Add 50 nL of a known inhibitor for the specific kinase being tested to positive control wells (for 100% inhibition - low signal).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km value for each kinase to accurately reflect the intrinsic affinity of the inhibitor.[10]
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final volume will be 5 µL.
-
-
Kinase Reaction:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for Compound X using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
A "hit" is typically defined as a compound that causes inhibition above a certain threshold, often >50%, in a primary screen.
Part 2: Hit Validation and Potency Determination
Once a hit is identified from the primary screen, the next crucial step is to validate the activity and determine the potency of the compound. This is achieved by generating a dose-response curve and calculating the IC50 value.
Protocol 2: Dose-Response and IC50 Determination
This protocol expands on the primary assay by testing Compound X over a range of concentrations to determine the concentration at which it inhibits 50% of the kinase activity (IC50).
Rationale: An IC50 value is a quantitative measure of a compound's potency and is a critical parameter for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies.[11] Performing a dose-response analysis helps to confirm the hit and rule out artifacts from single-point screening.[12]
Procedure:
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a high concentration (e.g., 10 mM). This will generate a range of concentrations to test, for example, from 100 µM down to 5 nM in the final assay.
-
-
Assay Performance:
-
Follow the same procedure as the primary biochemical assay (Protocol 1), but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the appropriate wells.
-
-
Data Analysis:
-
Calculate the % inhibition for each concentration of Compound X.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Hypothetical Data Presentation:
Let's assume the primary screen showed that Compound X inhibits Kinase A and Kinase B. The subsequent dose-response analysis yielded the following results:
| Kinase Target | Compound X IC50 (nM) |
| Kinase A | 75 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
This data suggests that Compound X is a potent inhibitor of Kinase A, a moderate inhibitor of Kinase B, and inactive against Kinase C at the concentrations tested.
Part 3: Cellular Activity and Selectivity Profiling
Biochemical assays are essential, but they do not fully represent the complex environment inside a living cell. Therefore, it is critical to validate the activity of Compound X in a cellular context and to understand its selectivity across the kinome.
Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)
This protocol aims to determine if Compound X can inhibit the activity of its target kinase (e.g., Kinase A) inside cells by measuring the phosphorylation of a known downstream substrate.
Rationale: Confirming that a compound inhibits its target in a cellular setting provides strong evidence of its mechanism of action and cell permeability. Western blotting is a widely used and robust method for detecting changes in protein phosphorylation.[13]
Materials:
-
Cell line that expresses the target kinase and its substrate (e.g., a cancer cell line where the pathway is active).
-
Compound X.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE gels and Western blot equipment.
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate to confirm equal protein loading.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, indicates that Compound X is engaging and inhibiting the target kinase in cells.
The Importance of Selectivity Profiling
Most kinase inhibitors are not entirely specific for a single kinase. Off-target inhibition can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Therefore, assessing the selectivity of a lead compound is a critical step.[10][14]
Methodology: Compound X should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or the Promega Kinase Selectivity Profiling Systems) at a fixed concentration (e.g., 1 µM).[15] The results are typically reported as % inhibition or Kd values and can be visualized in a "kinome tree" format to provide a global view of the compound's selectivity.
Hypothetical Selectivity Data for Compound X at 1 µM:
| Kinase Target | % Inhibition |
| Kinase A | 98% |
| Kinase D | 85% |
| Kinase B | 45% |
| Kinase E | 15% |
| ... (400+ other kinases) | <10% |
This hypothetical data suggests that Compound X is highly selective for Kinase A, with some off-target activity against Kinase D. This information is vital for predicting potential toxicities and for guiding further lead optimization efforts.
Illustrative Signaling Pathway: The MAPK/ERK Pathway
To provide context for the action of a potential kinase inhibitor, it is useful to visualize the signaling pathways they might target. The MAPK/ERK pathway is a central signaling cascade that is frequently hyperactivated in cancer and is a common target for kinase inhibitors.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate a novel molecule, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, as a potential kinase inhibitor. By following a logical screening cascade—from primary biochemical screening and IC50 determination to cellular validation and selectivity profiling—researchers can build a comprehensive data package to support the advancement of a promising hit compound.
If Compound X proves to be a potent and selective inhibitor of a disease-relevant kinase, subsequent steps would involve extensive structure-activity relationship (SAR) studies to improve potency and selectivity, and "scaffold hopping" to explore novel, related chemical series with potentially improved properties.[16][17][18][19] Ultimately, this rigorous, multi-faceted approach is essential for the successful discovery and development of new kinase-targeted therapies.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Nikonova, A. S., et al. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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Dar, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Suh, E., & D'Oria, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Dar, A. A., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Eide, C. A., et al. (2013, September 23). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Blood. [Link]
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Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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ResearchGate. Dose−response curves of kinase inhibitors tested against PL pro. ResearchGate. [Link]
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ResearchGate. Inhibition of protein kinases by proton pump inhibitors: computational screening and in vitro evaluation. ResearchGate. [Link]
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Pharmaffiliates. 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. Pharmaffiliates. [Link]
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MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Charles River Laboratories. (2024, December 9). Hop To It! The World of Scaffold Hopping. Eureka blog. [Link]
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
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ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
BioSolveIT. Scaffold Hopping. BioSolveIT. [Link]
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MRC PPU. Kinase Profiling Inhibitor Database. University of Dundee. [Link]
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Ferandin, Y., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
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Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. [Link]
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ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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AACR Journals. (2014, October 16). Abstract A68: Assessing dose response to kinase inhibitors using quantitative mass spectrometry. AACR Journals. [Link]
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PubChem - NIH. 4-Bromopyrazole. PubChem. [Link]
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Cresset Group. What does scaffold hopping mean to you? Cresset Group. [Link]
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PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
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MDPI. (2021, February 1). Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge. MDPI. [Link]
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ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
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PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]
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ACS Publications. Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]
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PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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ASH Publications. BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood. [Link]
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Application Note: Protocols for Evaluating the Antibacterial Efficacy of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Introduction: The Growing Potential of Pyrazole Derivatives in Antimicrobial Research
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antibacterial efficacy.[1][2][3][4] Several pyrazole-containing molecules have been successfully developed into clinically approved antibiotics, underscoring the therapeutic potential of this scaffold.[1] This document provides a detailed guide for the comprehensive evaluation of a novel pyrazole derivative, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole , in antibacterial assays.
The antibacterial mechanism of pyrazole derivatives can vary, with some disrupting the bacterial cell wall, while others target essential enzymes like DNA gyrase or topoisomerase II and IV.[1] Given the structural features of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, including the presence of a sulfonyl group and halogen atoms, it is hypothesized to possess antibacterial properties worthy of investigation. This application note outlines the essential protocols for determining its spectrum of activity and potency against a panel of clinically relevant bacteria.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible results.
Compound Characteristics:
| Property | Value | Source |
| Chemical Name | 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole | Pharmaffiliates |
| CAS Number | 1072944-72-9 | Pharmaffiliates |
| Molecular Formula | C10H5Br2F3N2O2S | Pharmaffiliates |
| Molecular Weight | 434.03 g/mol | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Note: The solubility of many pyrazole derivatives in aqueous media can be limited.[5] It is crucial to determine the optimal solvent for creating a stock solution.
Protocol 1: Preparation of Stock Solution
The causality behind selecting an appropriate solvent lies in ensuring the compound remains fully dissolved at the highest concentration tested, preventing precipitation which would lead to inaccurate dilutions. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of non-polar compounds.
Materials:
-
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Visually inspect the solution for any undissolved particles. If present, the solution may need to be filtered through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Important Consideration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must be included in all experiments.
Core Antibacterial Assays
The following protocols are designed to determine the bacteriostatic and bactericidal activity of the test compound. The choice of bacterial strains should include representatives of both Gram-positive and Gram-negative bacteria, as their cell wall structures differ significantly, which can impact compound efficacy.[2]
Recommended Bacterial Strains:
| Gram Type | Species | ATCC Strain | Rationale |
| Gram-positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |
| Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen. |
| Gram-negative | Escherichia coli | 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for intrinsic resistance. |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture in CAMHB to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL. Add 50 µL of sterile CAMHB to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, this assay is performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole using Multinuclear NMR Spectroscopy
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS 1072944-72-9) is a complex heterocyclic compound with potential applications stemming from its unique substitution pattern, including two bromine atoms, a trifluoromethyl group, and a sulfonyl linkage.[1] This application note provides a comprehensive guide to the structural elucidation of this molecule using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with field-proven protocols for data acquisition and interpretation. The methodologies described herein are designed to serve as a robust framework for the analysis of similarly complex sulfonamide derivatives.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document.
Figure 1: Molecular structure and atom numbering of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. These predictions are based on established increments for substituents on aromatic and heterocyclic rings.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Atom | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-3 | ~8.0 | d | ~2.5 | Pyrazole ring proton |
| H-5 | ~7.7 | d | ~2.5 | Pyrazole ring proton |
| H-2' | ~8.2 | d | ~2.0 | Phenyl ring proton |
| H-5' | ~7.9 | dd | ~8.5, 2.0 | Phenyl ring proton |
| H-6' | ~8.1 | d | ~8.5 | Phenyl ring proton |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Atom | Predicted δ (ppm) | Multiplicity (due to F) | J (Hz) | Assignment |
| C-3 | ~145 | s | - | Pyrazole ring carbon |
| C-4 | ~95 | s | - | Pyrazole ring carbon |
| C-5 | ~132 | s | - | Pyrazole ring carbon |
| C-1' | ~138 | s | - | Phenyl ring carbon |
| C-2' | ~135 | q | ~5 | Phenyl ring carbon |
| C-3' | ~133 | q | ~30 | Phenyl ring carbon |
| C-4' | ~128 | s | - | Phenyl ring carbon |
| C-5' | ~130 | s | - | Phenyl ring carbon |
| C-6' | ~125 | s | - | Phenyl ring carbon |
| CF₃ | ~122 | q | ~275 | Trifluoromethyl carbon |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Atom | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| CF₃ | ~ -63 | s | - | Trifluoromethyl group |
Experimental Protocols
The following protocols are recommended for acquiring high-quality NMR data for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's likely solubility and the solvent's well-separated residual signal. For temperature-dependent studies or to resolve overlapping signals, other solvents such as deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) may be considered.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene can be used.
NMR Data Acquisition Workflow
Figure 2: Recommended workflow for NMR analysis.
1. ¹H NMR Spectroscopy:
-
Rationale: To identify the number and connectivity of protons in the molecule.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the aromatic region (approximately 7-9 ppm).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, which is crucial for confirming the number of protons in each environment.
-
2. ¹³C NMR Spectroscopy:
-
Rationale: To determine the number of unique carbon environments and to identify the presence of quaternary carbons and the CF₃ group.
-
Protocol:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon (except for the CF₃ group).
-
A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
The characteristic quartet for the CF₃ carbon and the carbon attached to it (C-3') will be a key diagnostic feature.
-
3. ¹⁹F NMR Spectroscopy:
-
Rationale: To confirm the presence and chemical environment of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[2][3]
-
Protocol:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. For this molecule, a singlet is expected for the CF₃ group.
-
The chemical shift of the CF₃ group is indicative of its electronic environment.
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Rationale: To establish connectivity between atoms and to unambiguously assign all ¹H and ¹³C signals.
-
Protocol:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this molecule, it will confirm the coupling between H-5' and H-6' on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This will be essential for assigning the protonated carbons of the pyrazole and phenyl rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds. This is crucial for assigning the quaternary carbons and for connecting the different fragments of the molecule (e.g., correlating the pyrazole protons to the sulfonyl group and the phenyl protons to the sulfonyl and CF₃ groups).
-
Interpretation of Spectral Data
The predicted NMR data provides a clear signature for the structure of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
-
¹H NMR Spectrum: The presence of five distinct signals in the aromatic region is expected. The two doublets with a small coupling constant (~2.5 Hz) are characteristic of the H-3 and H-5 protons on the 4-substituted pyrazole ring. The remaining three signals correspond to the three protons on the substituted phenyl ring, with their splitting patterns dictated by their ortho and meta relationships. The downfield chemical shifts of all protons are due to the electron-withdrawing effects of the bromine atoms, the sulfonyl group, and the trifluoromethyl group.
-
¹³C NMR Spectrum: The spectrum should show ten distinct carbon signals. The carbon attached to the trifluoromethyl group (C-3') and the CF₃ carbon itself will appear as quartets due to ¹J(C-F) and ²J(C-F) coupling, respectively.[4] The carbon attached to bromine on the pyrazole ring (C-4) is expected to be significantly shielded compared to the other pyrazole carbons. The remaining carbon signals will be in the expected aromatic region, with their specific chemical shifts influenced by the various substituents.
-
¹⁹F NMR Spectrum: A single resonance is predicted for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift of around -63 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling in the proton-decoupled spectrum confirms the absence of neighboring protons or other fluorine atoms.
Conclusion
This application note outlines a comprehensive NMR-based strategy for the structural elucidation of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. By combining one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectroscopy with two-dimensional techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all atoms in the molecule can be achieved. The provided protocols and interpretation guidelines serve as a valuable resource for researchers working with complex, multi-substituted heterocyclic compounds, ensuring the scientific integrity and trustworthiness of their structural characterization efforts.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gunther, H. (2013).
-
Dal Forno, G. M., Bonacorso, H. G., Wiethan, C., Stradiotto, M., & Zanatta, N. (2018). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]
-
PubChem. 4-Bromopyrazole. [Link]
- Singh, V., & Sridhar, M. (2012). NMR Spectroscopy in the Structural Elucidation of Small Organic Molecules. Resonance, 17(5), 453-471.
Sources
Introduction: The Strategic Value of the Pyrazole Scaffold
An Application Guide to the Synthesis and Diversification of 4-Bromo-1-(phenylsulfonyl)pyrazole Analogues
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to oncology therapeutics such as Pralsetinib.[1][2][3] Its unique five-membered heterocyclic structure offers a stable, aromatic scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[4]
This guide focuses on the synthesis of 4-bromo-1-(phenylsulfonyl)pyrazole, a highly versatile intermediate in drug discovery. The strategic placement of a bromine atom at the C4 position provides a crucial handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[5][6] The N1-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen and its electron-withdrawing nature modulates the reactivity of the pyrazole ring, ensuring high regioselectivity in the subsequent bromination step. This application note provides a detailed, field-tested protocol for the synthesis of this key intermediate and its subsequent elaboration into diverse analogues via Suzuki-Miyaura coupling.
Overall Synthetic Workflow
The synthesis is designed as a robust and scalable two-step sequence followed by a diversification step. This approach ensures high purity of the key intermediate, which is critical for the success of subsequent coupling reactions.
Caption: Synthetic pathway from pyrazole to diversified analogues.
Part 1: Synthesis of the Core Intermediate
Protocol 1: Synthesis of 1-(Phenylsulfonyl)pyrazole
Causality and Experimental Rationale: The N-sulfonylation of pyrazole is a crucial first step. Using benzenesulfonyl chloride in the presence of a base like pyridine effectively installs the phenylsulfonyl group onto one of the pyrazole nitrogens. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both the starting materials and the product.
Materials:
-
Pyrazole
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve pyrazole (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the solution while stirring.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Regioselective Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole
Causality and Experimental Rationale: The electron-withdrawing phenylsulfonyl group deactivates the pyrazole ring towards electrophilic substitution but directs the substitution to the C4 position, which remains the most electron-rich and sterically accessible site. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid that is easy to handle and provides a source of electrophilic bromine (Br⁺) under neutral conditions, minimizing side reactions.[5][7] Acetonitrile is a suitable polar aprotic solvent for this reaction.
Materials:
-
1-(Phenylsulfonyl)pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolve 1-(phenylsulfonyl)pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-1-(phenylsulfonyl)pyrazole as a white solid.
Part 2: Diversification via Suzuki-Miyaura Coupling
The 4-bromo substituent is a versatile synthetic handle, perfectly suited for palladium-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyrazole C4 position and an aryl or heteroaryl group, is a powerful method for generating a library of analogues.[8][9]
General Protocol 3: Synthesis of 4-Aryl-1-(phenylsulfonyl)pyrazole Analogues
Causality and Experimental Rationale: This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition into the C-Br bond of the pyrazole.[10] The resulting organopalladium(II) species then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A mixture of dioxane and water is a common solvent system, and a base such as sodium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation.[9][11]
Materials:
-
4-Bromo-1-(phenylsulfonyl)pyrazole
-
Aryl- or heteroarylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
1,4-Dioxane
-
Water
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a microwave vial or Schlenk flask, add 4-bromo-1-(phenylsulfonyl)pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5-3.0 eq).
-
Add the palladium catalyst (typically 2-5 mol %).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-(phenylsulfonyl)pyrazole analogue.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table illustrates the versatility of the Suzuki-Miyaura coupling for generating a range of analogues from the 4-bromo-1-(phenylsulfonyl)pyrazole intermediate.
| Entry | Boronic Acid (R-B(OH)₂) | Product (R group at C4) | Typical Conditions | Approx. Yield (%) |
| 1 | Phenylboronic acid | Phenyl | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 eq), Dioxane/H₂O (4:1), 90 °C, 6h[9] | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 eq), Dioxane/H₂O (4:1), 90 °C, 6h[9] | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 3-Fluorophenyl | Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 eq), Dioxane/H₂O (5:1), 100 °C, 8h | 75-85 |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 eq), Dioxane/H₂O (4:1), 90 °C, 6h | 70-80 |
| 5 | Pyridine-3-boronic acid | 3-Pyridyl | Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 eq), Dioxane/H₂O (5:1), 100 °C, 10h | 65-75 |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzenesulfonyl chloride is corrosive and lachrymatory. Handle with care.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.
-
Palladium catalysts are expensive and can be toxic. Handle with care and recycle where possible.
-
Organic solvents like DCM and dioxane are flammable and have associated health risks. Avoid inhalation and ensure proper storage and disposal.
References
[7] Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
[5] SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
[12] Margulies, E. H., & Gorlin, J. B. (1979). Sulfinpyrazone: A Review of Its Pharmacological Properties and Therapeutic Use. Drugs, 18(6), 441-457. Available at: [Link]
[1] Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
[2] MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
[8] Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4945-4948. Available at: [Link]
[13] Liu, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
[6] Autech. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]
[3] Kamal, A., et al. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 14(1), 59-83. Available at: [Link]
[4] Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
[14] El-Adl, K., et al. (2022). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Archiv der Pharmazie, 355(9), e2200155. Available at: [Link]
[9] ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
[15] Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
[16] TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. Available at: [Link]
[17] Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]
[18] Koutentis, P. A. (2022). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 27(15), 5000. Available at: [Link]
[19] MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
[20] Google Patents. (2020). Preparation method and application of bromopyrazole compound intermediate. Available at:
[10] MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
[21] ACS Publications. (2003). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. Available at: [Link]
[22] ResearchGate. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
[11] Organic-Reaction.com. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
[23] Journal of the Mexican Chemical Society. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
[24] SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
[25] PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Sulfinpyrazone: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
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- 17. mdpi.com [mdpi.com]
- 18. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
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- 23. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 24. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
- 25. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Welcome to the technical support center for the purification of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS No. 1072944-72-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this complex heterocyclic compound.
Introduction to the Purification Challenges
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a molecule characterized by multiple reactive sites, including two bromine atoms, a trifluoromethyl group, and a sulfonyl-pyrazole core. This structural complexity can lead to a variety of impurities during synthesis, making purification a critical and often challenging step. Common issues include the separation of regioisomers, removal of unreacted starting materials, and degradation of the target compound under certain purification conditions. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole?
A1: The two most effective purification techniques for this class of compounds are column chromatography and recrystallization.[1] The choice depends on the scale of your synthesis and the nature of the impurities. Column chromatography is generally used for the initial purification of the crude product to separate the target compound from significant impurities.[2][3] Recrystallization is an excellent final step to achieve high purity, especially for solid compounds.[1]
Q2: How do I select the appropriate solvent system for column chromatography?
A2: A good starting point for solvent selection is thin-layer chromatography (TLC) analysis.[3] For sulfonylated pyrazoles, a common and effective eluent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][3] The ratio can be optimized to achieve a retention factor (Rf) of 0.2-0.4 for the desired product, which typically provides the best separation. For aromatic compounds with similar polarities, incorporating toluene into the solvent system can sometimes improve separation due to π-π stacking interactions.[4]
Q3: What are the most likely impurities I will encounter in my crude product?
A3: Based on the synthesis of analogous compounds, the most probable impurities include:
-
Unreacted Starting Materials: 4-bromopyrazole and 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
-
Isomeric Byproducts: Positional isomers formed during the sulfonation or subsequent reactions. The condensation of substituted hydrazines with 1,3-dicarbonyl compounds can often yield two regioisomers.[5]
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which may be present as a salt.
-
Side-Reaction Products: Products arising from reactions involving the trifluoromethyl group or displacement of the bromine atoms under harsh conditions.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Acid-sensitive compounds can degrade on standard silica gel. If you observe streaking or the appearance of new, lower Rf spots on your TLC plates during column chromatography, consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Q5: What are suitable recrystallization solvents for this compound?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar, crystalline compounds like sulfonylated pyrazoles, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of these alcohols with water.[6] You can also explore solvent systems like ethyl acetate/hexanes. To perform a solvent screen, take a small amount of your crude product and test its solubility in various solvents at room and elevated temperatures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor separation of spots on TLC (spots are too close together or streaking) | 1. Inappropriate solvent system. 2. The compound is interacting strongly with the silica gel. 3. The sample is overloaded on the TLC plate. | 1. Optimize Solvent System: Systematically vary the polarity of your eluent. Test different solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate).[4] 2. Modify Stationary Phase: If streaking occurs, add a small amount of acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic functional groups, respectively. 3. Reduce Sample Concentration: Ensure the spotting solution is not too concentrated. |
| Low recovery of the product from column chromatography | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is co-eluting with a major impurity. 3. The compound is volatile and is being lost during solvent removal. | 1. Deactivate Silica: Use a less active stationary phase like neutral alumina or deactivate the silica gel with triethylamine. 2. Improve Separation: Use a longer column, a shallower solvent gradient, or a different solvent system. Preparative HPLC may be necessary for very difficult separations.[4] 3. Careful Evaporation: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the product under high vacuum for extended periods. |
| The product crystallizes out on the column during chromatography | The eluent is not a strong enough solvent for the compound at the concentration being run. | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system to increase the solubility of your compound. You may need to unpack the column, redissolve the sample, and repack in a more polar solvent system. |
| Recrystallization yields are very low | 1. The chosen solvent is too good a solvent for the compound. 2. The cooling process is too rapid, leading to precipitation instead of crystallization. 3. Too much solvent was used. | 1. Select a Different Solvent: Find a solvent in which the compound has lower solubility at room temperature. Alternatively, use a co-solvent system (e.g., ethanol/water) where the compound is soluble in one solvent and insoluble in the other. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. 3. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is an oil after purification, but it is expected to be a solid | 1. Residual solvent is present. 2. The product is impure. 3. The compound has a low melting point. | 1. Remove Residual Solvent: Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Assess Purity: Analyze the oil by NMR or HPLC to check for impurities. Further purification may be required. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if one is available. |
Experimental Protocols
General Column Chromatography Protocol
This protocol provides a general guideline for the purification of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole using flash column chromatography.
Step-by-Step Methodology:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Recrystallization Protocol
This protocol outlines a general procedure for recrystallizing the purified product to achieve high purity.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualization of Workflows
Purification Strategy Decision Tree
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Workflow for Poor Column Separation
This diagram provides a logical flow for troubleshooting poor separation during column chromatography.
Caption: Workflow for troubleshooting poor column chromatography separation.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Asif, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Tuttle, J. B., & Van Vranken, D. L. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
-
Rivas-Cabrera, L., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 59(3), 198-203. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
-
Al-Qahtani, M. H., et al. (2018). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 3(7), x181014. [Link]
-
Kumar, A., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.mx [scielo.org.mx]
Technical Support Center: 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Welcome to the technical support center for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind best practices for handling and storage, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Molecule's Stability Profile
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a complex molecule featuring several functional groups that influence its stability. The pyrazole core is a relatively stable heterocyclic ring.[1] However, the molecule's susceptibility to degradation is primarily dictated by the N-sulfonyl bond, the two bromine substituents on the aromatic rings, and the trifluoromethyl group. While specific stability data for this compound is not extensively documented in publicly available literature, we can infer its stability characteristics based on the known behavior of its constituent chemical moieties. This guide is built upon these established principles to provide robust recommendations.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you might encounter when working with solutions of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Symptoms:
-
Decreased or variable activity in cell-based or biochemical assays over time.
-
Poor reproducibility between experiments conducted on different days using the same stock solution.
Potential Cause: This is often indicative of compound degradation in your experimental solvent. The primary suspect is the hydrolysis of the sulfonylpyrazole linkage, particularly in aqueous or protic solvents. The rate of hydrolysis can be influenced by pH and temperature.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Solutions:
-
Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution for critical experiments. Dissolve the solid compound in an appropriate anhydrous solvent like DMSO or DMF immediately before use.
-
Solvent Choice: For aqueous buffers, prepare the final dilution from the stock solution immediately before adding it to the assay. Minimize the time the compound spends in aqueous media.
-
pH Considerations: The stability of sulfonamides and sulfonylureas can be pH-dependent.[4][5] While specific data for this compound is unavailable, it is advisable to buffer your aqueous solutions to a pH range of 6-8, as extreme pH values can accelerate hydrolysis.
-
Temperature Control: Keep stock solutions and experimental samples on ice or at 4°C during preparation and use to minimize thermal degradation.
Issue 2: Appearance of New Peaks in HPLC Analysis of a Stock Solution
Symptoms:
-
Additional peaks, often with different retention times, are observed in the chromatogram of a stock solution that was previously pure.
-
A decrease in the area of the main peak corresponding to the parent compound.
Potential Causes:
-
Hydrolysis: As mentioned, cleavage of the N-sulfonyl bond is a likely degradation pathway. This would result in the formation of 4-bromopyrazole and 4-bromo-3-(trifluoromethyl)benzenesulfonic acid or related products.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV wavelengths.[6] This can lead to the formation of debrominated species.
Troubleshooting and Prevention:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Purity | Use high-purity, anhydrous solvents (e.g., HPLC grade DMSO, DMF). | Residual water can promote hydrolysis of the sulfonyl group. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly reduce the rate of chemical degradation.[7] |
| Light Exposure | Store solutions in amber vials or protect them from light. | Minimizes the risk of photodegradation of the bromo-aromatic moieties.[6] |
| Atmosphere | For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. | Reduces the potential for oxidative degradation, although the primary risks for this molecule are hydrolysis and photolysis. |
| Container | Use high-quality glass vials with PTFE-lined caps. | Prevents leaching of contaminants from the container and ensures a tight seal to prevent solvent evaporation and moisture ingress. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole?
A1: For preparing high-concentration stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These aprotic solvents are excellent at solubilizing the compound and minimize the risk of hydrolysis. Ensure you are using a high-purity, anhydrous grade of the solvent.
Q2: How should I store my stock solutions and for how long are they stable?
A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (several months).[7] To prevent degradation from repeated freeze-thaw cycles, we strongly advise aliquoting the stock solution into smaller, single-use volumes. Always protect solutions from light by using amber vials. The exact stability will depend on the purity of the solvent and handling practices, so it is best to perform periodic purity checks by HPLC if a stock solution is stored for an extended period.
Q3: Can I store the compound in aqueous buffers?
A3: It is not recommended to store 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole in aqueous solutions for extended periods due to the high risk of hydrolysis.[2] If your experiment requires an aqueous buffer, prepare the final working solution from your anhydrous stock immediately before use.
Q4: What are the likely degradation products I should look for?
A4: Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonyl-pyrazole N-S bond to yield 4-bromopyrazole and 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.
-
Photodegradation: Cleavage of the C-Br bonds on either aromatic ring, leading to mono- or di-debrominated products.
Q5: How can I monitor the stability of my compound in solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of small molecules.[8] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Accurately weigh the desired amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
If for long-term storage, aliquot the solution into single-use amber vials, flush with an inert gas if possible, and store at -80°C.
Protocol 2: General Stability Assessment Using HPLC
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Analyze the initial purity of the solution using a validated HPLC method.
-
Divide the solution into several aliquots and subject them to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare the chromatograms to the initial analysis to identify and quantify any degradation products.
Workflow for Stability Testing:
Caption: General workflow for assessing compound stability under forced degradation conditions.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
- Syngenta Participations AG. (2008). Process for the production of pyrazoles. EP2008996A1.
-
Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(15), 4983. [Link]
-
El-Apasery, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4878. [Link]
-
Anary-Abbasinejad, M., et al. (2009). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2573-2579. [Link]
-
Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 50(22), 6253-6265. [Link]
-
Elguero, J., et al. (2009). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Journal of Molecular Structure, 920(1-3), 177-185. [Link]
-
Yin, C., et al. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(21), 5129. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
-
Weed Technology. (2017). Sulfonylurea Herbicides’ Fate in Soil: Dissipation, Mobility, and Other Processes. Weed Technology, 31(3), 329-343. [Link]
-
Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-9. [Link]
-
Fábián, L., & Kállay, M. (2004). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 321-327. [Link]
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
-
PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]
- Abbisko Therapeutics Co., Ltd. (2022). PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. EP4442680A1.
-
Mabury, S. A., & Crosby, D. G. (1996). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of agricultural and food chemistry, 44(11), 3438-3442. [Link]
- Bayer CropScience AG. (2022). Process for the manufacture of pyrazoles or pyrimidones. US11299463B2.
- Jiangsu Yangnong Chemical Co., Ltd. (2020).
-
ResearchGate. (2014). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. [Link]
Sources
- 1. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP | MDPI [mdpi.com]
- 2. Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers [mdpi.com]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Sulfonyl-Containing Heterocyclic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sulfonyl-containing heterocyclic compounds. These molecules are cornerstones of modern drug discovery, but their inherent reactivity can often lead to frustrating decomposition during synthesis, purification, formulation, and storage.
This document provides in-depth, experience-driven answers to common stability challenges. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and design more robust experimental and storage protocols.
Section 1: Troubleshooting Hydrolytic Instability
Hydrolysis is one of the most frequent decomposition pathways, often catalyzed by acidic or basic conditions. The sulfonyl group itself is generally robust, but the C-S or S-N bonds can become labile depending on the structure of the heterocyclic ring and the surrounding pH.
Q1: My compound is rapidly degrading in a neutral aqueous buffer (pH 7). What is the likely mechanism, and how can I prevent it?
A1: Causality & Mechanism
While seemingly neutral, pH 7 can still promote degradation, especially for strained ring systems or molecules with poor electronic stabilization. The primary mechanism is often nucleophilic attack by water or buffer species on the sulfur atom or an adjacent carbon. For sulfonamides, this can lead to cleavage of the S-N bond.[1] Many sulfonamides, however, are hydrolytically stable at neutral and alkaline pH, with significantly faster degradation observed under acidic conditions.[2][3] For some highly reactive structures like β-sultams, hydrolysis rates can be enhanced by orders of magnitude compared to their acyclic analogs due to ring strain.[4]
Troubleshooting & Prevention Protocol: pH-Rate Profile Study
To systematically address this, you must understand how pH affects your compound's stability. A pH-rate profile study is the definitive method for this analysis.
Experimental Protocol: Generating a pH-Rate Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 10). Use buffers with low nucleophilicity (e.g., phosphate, acetate) to minimize buffer-catalyzed degradation.
-
Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., Acetonitrile, DMSO) to minimize its concentration in the final solution.
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C to accelerate degradation to an observable timeframe).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution. Quench the reaction if necessary (e.g., by neutralizing or freezing).
-
Quantification: Analyze the concentration of the remaining parent compound using a calibrated, stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the final pH-rate profile.
Interpreting the Results: The resulting graph will clearly show the pH of maximum stability. You can then adjust your experimental, formulation, or storage conditions to this pH range to dramatically improve the compound's shelf-life. Many sulfonamides exhibit high stability at pH 9.[2][3]
Section 2: Combating Oxidative Degradation
Oxidation can be a silent destroyer of sensitive compounds, often initiated by atmospheric oxygen, peroxides in solvents, or trace metal contaminants. Sulfur-containing heterocycles, like thiophenes, are particularly susceptible.[5]
Q2: I'm observing the formation of new, more polar impurities during workup and storage. Could this be oxidation, and how can I confirm and prevent it?
A2: Causality & Mechanism
Oxidation of sulfur-containing heterocycles can occur at the sulfur atom itself (leading to sulfoxides and then sulfones) or on the heterocyclic ring, especially if it is electron-rich.[5][6] The sulfonyl group (SO2) is already in a high oxidation state and is generally stable against further oxidation. However, other parts of the molecule may be vulnerable. The process is often a radical chain reaction, meaning trace amounts of initiators can cause significant degradation over time.
Troubleshooting Workflow: Identifying and Preventing Oxidation
The following workflow helps diagnose and mitigate oxidative degradation.
Caption: Workflow for diagnosing oxidative degradation.
Prevention Protocols:
-
Inert Atmosphere: During reactions, purifications, and packaging, replace air with an inert gas like nitrogen or argon. This is the most effective way to prevent oxidation.
-
Use of Antioxidants: For solutions and formulations, adding a radical scavenger can be highly effective. The choice and concentration depend on the system.
| Antioxidant | Typical Concentration (w/w) | Application Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Excellent for non-polar organic solvents and lipids. |
| Ascorbic Acid (Vitamin C) | 0.05% - 0.2% | Ideal for aqueous solutions. Can be pH-sensitive. |
| Tocopherol (Vitamin E) | 0.01% - 0.05% | Effective in lipid-based formulations. |
-
Solvent Purity: Ethers (like THF, Dioxane) and other solvents can form explosive peroxides upon storage. Always use fresh, inhibitor-stabilized solvents or test for peroxides before use.
Section 3: Managing Thermal and Photochemical Stability
Many complex organic molecules are sensitive to heat and light, which can provide the activation energy needed to initiate decomposition.
Q3: My compound shows significant degradation after heating or exposure to light. What are the typical degradation pathways and how can I establish safe handling and storage conditions?
A3: Causality & Mechanism
Thermal energy can induce a variety of reactions, but for sulfonyl compounds, the most common pathway is the cleavage of the C-S or S-N bonds.[7] For aromatic sulfones, this scission can lead to the release of sulfur dioxide (SO2) and the formation of various substituted phenols or benzene derivatives.[8] The initial decomposition of some aromatic sulfones can begin at temperatures as low as 250-300°C, though many are stable to higher temperatures.[7][9]
Photochemical degradation is initiated when a molecule absorbs photons, promoting it to an excited state. This excess energy can lead to bond cleavage, ring opening, or reaction with other molecules.
Troubleshooting & Prevention Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods. It is a cornerstone of pharmaceutical development.[]
Experimental Protocol: Forced Degradation Study
-
Acid/Base Stress: Treat the compound with dilute HCl and dilute NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60 °C).
-
Oxidative Stress: Treat the compound with dilute hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80 °C). The decomposition of some heterocyclic compounds can start above 250 °C.[9]
-
Photostability: Expose the solid compound and a solution to a controlled source of UV and visible light (as per ICH Q1B guidelines).
-
Analysis: After a set period, analyze all stressed samples against a control using an HPLC-UV/MS system. The goal is to separate the parent compound from all major degradants.
Establishing Safe Storage Conditions: Based on the forced degradation results, you can implement robust storage protocols.
| Stress Condition | Observation | Recommended Storage Condition |
| Heat | Degradation observed at 80 °C | Store refrigerated (2-8 °C) or frozen (-20 °C). |
| Light | Degradation under UV/Vis light | Store in amber vials or protect from light. |
| Acid/Base | Degradation in acidic/basic pH | Store as a solid or in a buffered solution at the optimal pH. |
| Oxidation | Degradation with H₂O₂ | Store under an inert atmosphere (N₂ or Ar). |
Visualizing the Degradation Pathways
The following diagram illustrates the primary modes of decomposition discussed.
Caption: Major degradation pathways for sulfonyl heterocycles.
By understanding these mechanisms and applying the systematic troubleshooting protocols outlined, you can significantly improve the stability and reliability of your sulfonyl-containing heterocyclic compounds, accelerating your research and development efforts.
References
-
Cui, Y., & Floreancig, P. E. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Organic letters, 14(7), 1720–1723. [Link]
-
Demirelli, K., & Coşkun, M. (1999). Thermal Degradation of Poly 4-(2-Napthalene Sulfonyl) Styrene. Journal of Macromolecular Science, Part A, 36(2), 167-181. [Link]
-
LibreTexts. (2019). 14: Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Pravda, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 433, 135-141. [Link]
-
Wang, J., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]
-
Worzakowska, M., Sztanke, M., & Sztanke, K. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6529. [Link]
-
King, J. F., & Asgharian, B. (2009). Reactivity and Mechanism in the Hydrolysis of β-Sultams. International Journal of Chemical Kinetics, 41(9), 599-611. [Link]
-
Montanari, S., et al. (2016). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. [Link]
-
Rowley, J. A., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(22), 12047–12057. [Link]
-
Sadowski, Z., & Polowczyk, I. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7433. [Link]
-
White, A. J., et al. (2019). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem, 20(15), 1955-1961. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Brominated Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of brominated pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize brominated pyrazoles as key intermediates. As a foundational scaffold in numerous pharmaceuticals and agrochemicals, the precise and selective bromination of the pyrazole ring is a critical transformation. However, this reaction is often accompanied by challenges, leading to side product formation that can complicate purification and reduce yields.
This document moves beyond a simple recitation of protocols. It is structured as a series of practical questions and in-depth answers, reflecting the real-world problems encountered in the laboratory. We will delve into the mechanistic underpinnings of common side reactions, providing you with the causal understanding required to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic bromination on an unsubstituted pyrazole ring, and why?
In an electrophilic aromatic substitution reaction, bromination of an N-unsubstituted or N-substituted pyrazole overwhelmingly occurs at the C-4 position.[1][2] The rationale for this high regioselectivity is based on the electronic properties of the pyrazole ring.
The pyrazole ring contains two nitrogen atoms: one is a "pyrrole-like" nitrogen (N-1, if unsubstituted), which donates its lone pair to the aromatic system, and the other is a "pyridine-like" nitrogen (N-2), which does not. This arrangement makes the C-4 position the most electron-rich and, therefore, the most nucleophilic carbon on the ring.
Mechanistically, the attack of the electrophile (e.g., Br⁺) at C-4 results in a resonance-stabilized carbocation intermediate (an arenium ion) where the positive charge is delocalized without being placed on an electronegative nitrogen atom, which would be highly unfavorable.[3] In contrast, attack at the C-3 or C-5 positions would lead to a less stable intermediate where one of the resonance structures places a positive charge on a nitrogen atom.
Troubleshooting Guide: Common Side Reactions
This section addresses the most prevalent issues encountered during pyrazole bromination. Each problem is presented with its likely causes and a set of actionable solutions grounded in chemical principles.
Problem 1: My reaction is producing significant amounts of di- or poly-brominated products (Over-bromination).
Symptoms:
-
LC-MS or GC-MS analysis shows masses corresponding to the addition of two or more bromine atoms.
-
¹H NMR of the crude product shows multiple new aromatic signals and/or the disappearance of more than one pyrazole C-H proton signal.
Causality: Over-bromination is one of the most common side reactions, especially when the pyrazole ring is activated with electron-donating groups (EDGs) such as methyl or ethyl groups.[4] The initial mono-bromination occurs at the C-4 position. While bromine is an electron-withdrawing group by induction, it is also weakly activating through resonance, donating lone-pair electron density back into the ring. On an already electron-rich system, this is often not enough to prevent a second electrophilic attack, particularly under harsh conditions. The second bromination typically occurs at the C-5 position.
Core Factors Leading to Over-bromination:
-
High Reactivity of Brominating Agent: Molecular bromine (Br₂) is a highly reactive electrophile and promotes over-bromination more readily than milder sources.[5] Kinetic studies have shown that Br₂ is a faster brominating agent compared to N-bromosuccinimide (NBS).[5]
-
Excess Stoichiometry: Using more than one equivalent of the brominating agent will naturally lead to polybromination once the mono-brominated product is formed.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second bromination to occur.
-
Activated Substrate: Pyrazoles bearing electron-donating groups (e.g., alkyl groups) are highly activated and thus more prone to multiple substitutions.[4]
Solutions & Mitigation Strategies:
| Strategy | Action | Rationale |
| Choose a Milder Reagent | Use N-bromosuccinimide (NBS) instead of molecular bromine (Br₂). | NBS provides a low, steady concentration of electrophilic bromine, which allows for more controlled, selective bromination and minimizes the rapid, aggressive reaction that leads to polysubstitution.[6] |
| Control Stoichiometry | Carefully add 1.0 to 1.05 equivalents of the brominating agent. For highly activated systems, consider using a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a lower conversion to maximize selectivity. | This ensures that there is not a large excess of brominating agent available to react with the mono-brominated product after it is formed. |
| Lower Reaction Temperature | Run the reaction at a reduced temperature, typically 0 °C or even lower (-10 °C). Add the brominating agent slowly in portions.[7] | Lowering the temperature reduces the reaction rate and increases the selectivity for the most kinetically favorable product (C-4 mono-bromination), disfavoring the higher activation energy pathway of the second bromination. |
| Solvent Choice | Use a less polar, non-coordinating solvent like dichloromethane (DCM) or chloroform (CHCl₃) instead of highly polar solvents like DMF for certain substrates. | Polar aprotic solvents like DMF can sometimes accelerate the reaction, potentially reducing selectivity. The choice of solvent can modulate the reactivity of the brominating agent. |
// Styling Product1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } ` Caption: Mechanism of pyrazole over-bromination.
Problem 2: The bromination is occurring at the wrong position (Regioselectivity Issues).
Symptoms:
-
You are targeting C-4 bromination on a substituted pyrazole, but NMR analysis shows the bromine has added to C-3 or C-5.
-
A complex mixture of regioisomers is formed, making purification difficult.
Causality: While C-4 is the default position for bromination, strong directing effects from existing substituents can alter this outcome.
-
C-4 Position is Blocked: If the C-4 position is already substituted, electrophilic attack will be forced to occur at either the C-3 or C-5 position. This typically requires more forcing conditions (e.g., higher temperature, stronger brominating agent) because these positions are inherently less reactive.[1]
-
N-1 Substituent Effects: In cases like 1-phenylpyrazole, the reaction conditions can dictate the site of bromination. Under neutral conditions (e.g., Br₂ in an inert solvent), substitution occurs on the pyrazole ring at C-4. However, in strongly acidic media (e.g., Br₂ in H₂SO₄), the pyrazole ring nitrogen becomes protonated. This deactivates the entire pyrazole ring towards electrophilic attack, making the phenyl ring the more reactive site, leading to bromination on the phenyl group instead.[2]
Solutions & Mitigation Strategies:
-
Verify C-4 Availability: Before planning your synthesis, confirm that the C-4 position of your starting material is unsubstituted.
-
Use Blocking Groups: If you need to brominate at C-3 or C-5 selectively, a common strategy is to first install a removable blocking group at the C-4 position (e.g., a sulfonic acid group), perform the bromination, and then remove the blocking group.
-
Control Acidity: For substrates with other aromatic rings (like N-phenyl), avoid strongly acidic conditions if you want to functionalize the pyrazole ring. Use buffered conditions or perform the reaction in a neutral solvent.
// Solutions for Over-bromination Sol_NBS [label="Use Milder Reagent (NBS)"]; Sol_Stoich [label="Reduce Stoichiometry\n(~1.0 eq)"]; Sol_Temp [label="Lower Temperature\n(e.g., 0 °C)"];
// Solutions for Regioselectivity Sol_Block [label="Is C-4 Position Blocked?"]; Sol_Acid [label="Check Reaction Acidity"];
// Solutions for Low Conversion Sol_Reagent [label="Use Stronger Reagent (Br₂)"]; Sol_Temp2 [label="Increase Temperature"]; Sol_Time [label="Increase Reaction Time"];
Start -> CheckPurity; CheckPurity -> OverBrom [label="Mass > Desired"]; CheckPurity -> WrongRegio [label="Correct Mass,\nWrong NMR"]; CheckPurity -> LowConv [label="Mainly Starting\nMaterial"];
OverBrom --> Sol_NBS; OverBrom --> Sol_Stoich; OverBrom --> Sol_Temp;
WrongRegio --> Sol_Block; WrongRegio --> Sol_Acid;
LowConv --> Sol_Reagent; LowConv --> Sol_Temp2; LowConv --> Sol_Time; } ` Caption: Troubleshooting decision workflow for pyrazole bromination.
Q2: Is N-bromination or ring-opening a common side reaction?
Based on extensive literature, neither N-bromination nor ring-opening are common side reactions under typical electrophilic bromination conditions for simple pyrazoles.
-
N-Bromination: The N-H proton of pyrazole is acidic, and deprotonation creates a pyrazolate anion. While this anion is highly nucleophilic, subsequent reactions with electrophiles typically occur on the nitrogen. However, under the neutral or acidic conditions used for electrophilic bromination with reagents like NBS or Br₂, the pyrazole nitrogen is either protonated (deactivated) or exists as the neutral heterocycle. The lone pair on the pyridine-like N-2 is less available for reaction, and the reaction at the carbon centers is kinetically and thermodynamically favored.
-
Ring Opening: The pyrazole ring is aromatic and relatively stable. Ring-opening reactions have been reported for certain fused pyrazole systems (like pyrazolopyridines) or under very harsh conditions not typical for bromination, such as reaction with strong bases at high temperatures.[3][8] For standard brominations with NBS or Br₂ in solvents like DCM, CHCl₃, or DMF at temperatures between 0 °C and reflux, ring stability is generally not a concern.
Data Summary: Substituent Effects on Bromination
The electronic nature of substituents on the pyrazole ring has a pronounced effect on the ease of bromination. Electron-donating groups (EDGs) activate the ring and facilitate the reaction, while electron-withdrawing groups (EWGs) have a less significant deactivating effect. The following data, adapted from an electrochemical bromination study, illustrates this trend with isolated yields of the 4-bromo product.
| Pyrazole Substrate | Substituent Type(s) | Yield of 4-Bromo Product (%) | Reference |
| Pyrazole | - | 70 | [4] |
| 3,5-Dimethylpyrazole | EDG (x2) | 94 | [4] |
| 1,5-Dimethylpyrazole | EDG (x2) | 88 | [4] |
| 3-Nitropyrazole | EWG | 89 | [4] |
| Pyrazole-3(5)-carboxylic acid | EWG | 84 | [4] |
| 1-Methylpyrazole-3,5-dicarboxylic acid | EWG (x2) | 84 | [4] |
This data demonstrates that even with electron-withdrawing groups, bromination at the C-4 position proceeds in good yield. However, the significantly higher yield for 3,5-dimethylpyrazole highlights the activating effect of EDGs, which also correlates with a higher risk of over-bromination if conditions are not carefully controlled.
Reference Protocol: Selective Mono-bromination of a Substituted Pyrazole
This protocol is adapted from a literature procedure for the selective C-4 bromination of a protected pyrazole derivative and serves as an excellent starting point for optimization.[7]
Objective: To perform a selective mono-bromination at the C-4 position of a pyrazole substrate.
Reagents & Equipment:
-
Substituted Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF (approximately 0.2-0.5 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches an internal temperature of 0 °C.
-
Addition of Brominating Agent: Add NBS (1.1 eq) to the cooled solution in small portions over a period of 15-20 minutes. Maintain the internal temperature at or below 5 °C during the addition.
-
Scientist's Note: Slow, portion-wise addition is critical. It maintains a low instantaneous concentration of the brominating agent, which is key to preventing over-bromination.
-
-
Reaction Monitoring: Continue stirring the reaction at 0 °C for an additional 30-60 minutes after the addition is complete. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-bromopyrazole product.
References
- Jadhav, G. N., Shaikh, I. G., & Gaikwad, D. S. (2012). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Rasayan Journal of Chemistry, 5(2), 231-237.
-
Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 112(7), 3924-3958. Available from: [Link]
- Matthews, H. R., Bucke, L. C., & Blackman, A. G. (1998). Electrophilic substitution of metal-coordinated pyrazole: Nitration, sulfonation and bromination of [Co(NH3)5(pyzH)]3+ (pyzH = pyrazole). Inorganica Chimica Acta, 274(1), 45-52.
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Logothetis, T. A. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 468-471). Royal Society of Chemistry. Available from: [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
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Wang, Z., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202303221. Available from: [Link]
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Validation & Comparative
A Comprehensive Guide to Cross-Reactivity Profiling of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole: A Case Study for Novel Kinase Inhibitor Candidates
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles in the development of kinase inhibitors is ensuring target specificity. Off-target effects can lead to unforeseen toxicities or a diluted therapeutic effect, making a thorough understanding of a compound's cross-reactivity profile paramount.[1]
This guide provides a comprehensive, in-depth technical framework for the cross-reactivity profiling of a novel investigational compound, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (hereafter referred to as Compound X). While specific experimental data for Compound X is not yet publicly available, its structural motifs—particularly the pyrazole core, a privileged scaffold in kinase inhibitor design—strongly suggest potential interactions with the human kinome.[2][3] Pyrazole-containing molecules have been successfully developed into inhibitors for a range of kinases, including JAK1/2, Aurora B, and GSK3, highlighting the therapeutic potential of this chemical class.[3][4][5]
This document will therefore serve as a strategic guide, outlining a robust, multi-tiered experimental plan to thoroughly characterize the selectivity of Compound X. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data in comparison to established kinase inhibitors.
Structural Analysis and Target Hypothesis
Compound X (Figure 1) possesses several features that warrant investigation into its kinase inhibitory potential:
-
Pyrazole Core : This five-membered aromatic heterocycle is a common bioisostere for other aromatic systems and is known to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[5]
-
Sulfonyl Group : The phenylsulfonyl moiety likely plays a role in orienting the molecule within the binding pocket and can contribute to binding affinity.
-
Bromo and Trifluoromethyl Substituents : These halogen groups enhance lipophilicity and can participate in halogen bonding, potentially increasing binding affinity and metabolic stability.[6] The trifluoromethyl group, in particular, is a common feature in modern kinase inhibitors.
Given these features, it is reasonable to hypothesize that Compound X may interact with one or more families of the human kinome. A logical starting point for investigation would be to screen against a broad panel of kinases to identify initial hits.
Figure 1: Chemical Structure of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (Compound X)
Molecular Formula: C10H5Br2F3N2O2S Molecular Weight: 434.03 g/mol [7]
A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling
A rigorous assessment of kinase inhibitor selectivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused biochemical and cell-based validation. This tiered workflow ensures that resources are used efficiently while building a comprehensive and reliable selectivity profile.
Caption: Proposed multi-tiered workflow for profiling Compound X.
Tier 1: Large-Scale Kinome Profiling
The initial step is to cast a wide net to understand the landscape of Compound X's interactions with the human kinome. This is best achieved through large-scale screening technologies.
Experimental Choice: A competition binding assay, such as Eurofins DiscoverX's KINOMEscan®, is an excellent choice for initial screening.[8] This technology is not dependent on enzyme activity and can identify interactions with a wide range of kinases, including wild-type and mutant variants.[8] An alternative and complementary approach is kinobeads-based chemoproteomics, which uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate that are then competed off by the test compound.[4][9]
Rationale: These methods provide a broad, unbiased view of the compound's binding affinities across hundreds of kinases in a single experiment.[4][10] This allows for the rapid identification of both the intended target(s) and, crucially, any potent off-targets.
Tier 2: Biochemical IC50 Determination and Selectivity Quantification
Once a list of potential interacting kinases is generated from Tier 1, the next step is to quantify the potency of these interactions.
Experimental Choice: An in vitro biochemical assay that measures the enzymatic activity of the kinases is the gold standard for determining the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including fluorescence- or luminescence-based assays that detect ADP production (e.g., ADP-Glo™).[11][12]
Rationale: This step validates the binding data from Tier 1 with functional activity data and provides a quantitative measure of potency (IC50).[13] Comparing the IC50 value for the primary target against those of the off-targets is the first step in quantifying selectivity. It is crucial to perform these assays with ATP concentrations at or near the Km value for each kinase to accurately reflect the compound's intrinsic affinity.[14]
Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.[15]
-
Prepare a reaction buffer containing the kinase, its specific peptide substrate, and any necessary cofactors.
-
Prepare the ATP solution at 2x the final desired concentration (e.g., 2x Km).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted Compound X or control (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2x ATP solution to each well to start the reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).[15]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Quantifying Selectivity
The IC50 values obtained can be used to calculate selectivity scores, providing a quantitative measure of a compound's promiscuity.
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S) | The number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) divided by the total number of kinases tested.[14] | A score closer to 0 indicates higher selectivity, while a score of 1 indicates a completely non-selective compound. |
| Gini Coefficient | A measure of the inequality of inhibition across the kinome. | A value closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 indicates broad, indiscriminate inhibition. |
Tier 3: Cellular Target Engagement and Pathway Analysis
Confirming that a compound interacts with its intended target in a complex cellular environment is a critical validation step.
Experimental Choice:
-
Target Engagement: The Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can confirm that Compound X binds to its target(s) in intact cells.
-
Pathway Analysis: A cell-based phosphorylation assay is used to demonstrate that target binding leads to the inhibition of its downstream signaling pathway.[16] This is often done using ELISA-based methods or Western blotting for the phosphorylated substrate of the target kinase.[16]
Rationale: Cellular assays provide evidence that the compound is cell-permeable, binds to its target in a physiological context, and elicits the desired functional response.[16] This is a crucial link between biochemical potency and potential therapeutic effect.
Protocol: Cell-Based Phosphorylation Assay (ELISA-based)
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
Treat the cells with a serial dilution of Compound X for a predetermined time (e.g., 1-2 hours). Include appropriate vehicle (DMSO) and positive controls.
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Add the cell lysates to the wells of the ELISA plate, which are coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to develop a colorimetric or fluorescent signal.
-
Stop the reaction and read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the total protein concentration in each lysate.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50.
-
Caption: Hypothetical signaling pathway inhibited by Compound X.
Comparative Analysis: Putting Selectivity in Context
To truly understand the cross-reactivity profile of Compound X, its data should be compared against a panel of well-characterized kinase inhibitors with diverse selectivity profiles.
Hypothetical Comparative Data Table
| Compound | Primary Target(s) | S10 (1µM)¹ | Gini Coefficient | Profile Description |
| Compound X (Hypothetical) | Kinase A | 0.05 | 0.85 | Highly Selective |
| Gefitinib | EGFR | 0.02 | 0.89 | Highly Selective |
| Sunitinib | VEGFRs, PDGFRs, KIT | 0.25 | 0.60 | Multi-Targeted |
| Staurosporine | Pan-Kinase | 0.90 | 0.15 | Promiscuous |
¹ S10 (1µM) is the selectivity score calculated as the fraction of kinases with >90% inhibition at a 1 µM compound concentration.
This comparative analysis provides an immediate and clear context for the selectivity of a new compound. A profile similar to Gefitinib would suggest a highly selective inhibitor, while a profile closer to Sunitinib would indicate a multi-targeted agent.
Conclusion
The development of safe and effective kinase inhibitors is critically dependent on a thorough and early assessment of their cross-reactivity profiles. For a novel entity like 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a systematic and multi-tiered approach is essential. By progressing from broad kinome screening to quantitative biochemical assays and finally to cell-based validation of target engagement and pathway modulation, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, grounded in sound experimental design and contextualized by comparison with known inhibitors, is fundamental to making informed decisions in the drug discovery pipeline and ultimately, to developing safer and more effective medicines.
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Wang, T., et al. (2020). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127636. Available from: [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide spectrum of pharmacological activities.[1] However, the promising efficacy observed in controlled in vitro environments often fails to translate to complex biological systems in vivo. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of pyrazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols to aid in the rational design and evaluation of novel pyrazole-based therapeutics.
The Pyrazole Core: A Versatile Foundation for Drug Discovery
The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its structural rigidity, make it an ideal backbone for designing targeted therapies.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiepileptic agents.[1] Understanding the nuances of their efficacy in both simplified and complex biological systems is paramount for advancing these compounds through the drug development pipeline.
Case Study 1: Anticancer Pyrazole Derivatives - Targeting Kinase Signaling
A significant focus of pyrazole derivative research has been in oncology, particularly in the development of kinase inhibitors.[2] Kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis.[2]
In Vitro Efficacy: From Enzyme Inhibition to Cell Death
The initial assessment of anticancer pyrazole derivatives typically involves a tiered in vitro approach. This begins with biochemical assays to determine the direct inhibitory effect on the target kinase and progresses to cell-based assays to evaluate the impact on cancer cell viability.
A pyrazole-fused 23-hydroxybetulinic acid derivative, compound 15e , demonstrated significant antiproliferative activity against B16 melanoma and SF763 cancer cell lines with IC50 values of 5.58 µM and 6.13 µM, respectively.[3] Another study highlighted pyrazolo[4,3-f]quinoline derivatives, with compound 48 showing potent inhibition of haspin kinase and growth inhibition in HCT116 and HeLa cells with IC50 values of 1.7 µM and 3.6 µM, respectively.[4]
| Compound | Target/Activity | Cell Line(s) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 15e | Antiproliferative | B16, SF763 | 5.58 µM, 6.13 µM | H22 liver cancer & B16 melanoma xenograft mice | Significant antitumor activity | [3] |
| Compound 48 | Haspin Kinase Inhibitor | HCT116, HeLa | 1.7 µM, 3.6 µM | Not Reported | Not Reported | [4] |
| Ruxolitinib | JAK1/JAK2 Inhibitor | HL, PMBL cells | Significant anti-proliferative effects | HL & PMBL xenograft NSG mice | Significantly improved survival |
HL: Hodgkin Lymphoma, PMBL: Primary Mediastinal B-cell Lymphoma
The JAK/STAT Pathway: A Key Target for Pyrazole Derivatives
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[6] The pyrazole derivative Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7]
Figure 1: Ruxolitinib inhibits the JAK/STAT signaling pathway.
In Vivo Efficacy: The Xenograft Challenge
Translating potent in vitro cytotoxicity to in vivo tumor regression is a major hurdle. The tumor microenvironment, drug metabolism, and pharmacokinetics all play a critical role. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation.[8]
Compound 15e , which showed promising in vitro results, also demonstrated significant in vivo antitumor activity in H22 liver cancer and B16 melanoma xenograft mouse models.[3] Similarly, Ruxolitinib significantly inhibited tumor progression and improved survival in Hodgkin lymphoma and primary mediastinal B-cell lymphoma xenograft models.
Case Study 2: Anti-inflammatory Pyrazole Derivatives - The COX-2 Selectivity Advantage
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] The discovery of two COX isoforms, the constitutively expressed COX-1 (important for gastric protection) and the inducible COX-2 (upregulated at sites of inflammation), paved the way for the development of selective COX-2 inhibitors with a potentially improved gastrointestinal safety profile.[1][10] Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[11]
In Vitro vs. In Vivo Anti-inflammatory Assessment
In vitro assays for anti-inflammatory pyrazoles typically measure the inhibition of COX-1 and COX-2 enzymes to determine potency and selectivity.[12] A high COX-2/COX-1 selectivity ratio is desirable.
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory effects of novel compounds.[3][13][14] Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling following drug administration is a measure of its anti-inflammatory efficacy.[3][13]
| Compound | In Vitro Target | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy | Reference |
| Celecoxib | COX-2 | Selective Inhibition | Carrageenan-induced paw edema (rat) | Significant reduction in paw edema | [11] |
| Thiazole-fused Pyrazoles | COX-2 | Potent Inhibition | Carrageenan-induced paw edema (rat) | Better anti-inflammatory action than standard | [15] |
Experimental Protocols
In Vitro Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[17]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[17]
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
In Vivo Protocol: Mouse Xenograft Model for Anticancer Efficacy
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor activity of a test compound.[8]
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium (e.g., HBSS) at a concentration of 0.5-2 million cells per 200 µL.[8]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 1-3 times a week.
-
Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the pyrazole derivative and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Bridging the Gap: The Path Forward
The successful translation of in vitro findings to in vivo efficacy for pyrazole derivatives requires a multifaceted approach. A thorough understanding of the compound's mechanism of action, coupled with a carefully designed and executed panel of in vitro and in vivo assays, is essential. This guide provides a framework for researchers to critically evaluate their pyrazole-based compounds and make informed decisions as they navigate the complex path of drug discovery.
References
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Elsevier. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Bioorganic Chemistry. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays Involving Halogenated Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of an assay is the bedrock of reliable data and, ultimately, successful outcomes. This guide provides an in-depth look at the factors influencing the reproducibility of assays involving a specific class of small molecules: halogenated pyrazoles, with a focus on compounds structurally related to 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. While specific data for this exact molecule is not extensively available in public literature, the principles and methodologies discussed herein provide a robust framework for working with similar chemical entities.
The unique electronic properties imparted by halogen and trifluoromethyl groups on a pyrazole scaffold make these compounds valuable in medicinal chemistry and agrochemistry.[1][2] However, these same properties can present challenges in achieving consistent and reproducible assay results. This guide will walk you through critical considerations, from the synthesis and characterization of your compound to the design and validation of your assays, ensuring the data you generate is both accurate and reliable.
The Critical First Step: Synthesis and Characterization of Your Pyrazole Compound
The journey to a reproducible assay begins long before you set up your first 96-well plate. It starts with a thorough understanding and characterization of your test compound. The synthesis of pyrazole derivatives can be achieved through various methods, with one of the most common being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3]
A Note on Synthesis: The synthesis of brominated pyrazoles often involves the use of brominating agents like N-bromosuccinimide (NBS).[4] The regioselectivity of such reactions can be influenced by various factors, potentially leading to isomeric impurities if not carefully controlled.
Essential Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the successful synthesis of the desired compound and identifying any impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, further verifying its identity.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. For assay development, a purity of >95% is generally recommended.
A detailed record of the synthesis and characterization data should be maintained for each batch of the compound used in your experiments. This is the first pillar of a self-validating system.
Designing for Reproducibility: A Comparative Look at Assay Formats
The choice of assay format is a critical decision that will directly impact the reproducibility of your results. Let's compare two common assay types using a hypothetical scenario where we are evaluating the inhibitory activity of a halogenated pyrazole derivative against a specific kinase.
| Assay Format | Principle | Advantages | Challenges for Reproducibility |
| Biochemical Assay (e.g., Kinase Glo®) | Measures the effect of the compound on the activity of a purified enzyme in a cell-free system. | - Highly controlled environment- Direct measurement of target engagement- Lower variability | - May not reflect the compound's activity in a cellular context (e.g., cell permeability, off-target effects)- Sensitive to buffer components and enzyme quality |
| Cell-Based Assay (e.g., Western Blot for downstream phosphorylation) | Measures the effect of the compound on a cellular process or signaling pathway. | - More physiologically relevant- Provides insights into cell permeability and off-target effects | - Higher inherent variability due to cellular heterogeneity and complex biological systems- Indirect measurement of target engagement |
Expert Insight: For initial screening and establishing a baseline of activity, a well-validated biochemical assay is often the preferred starting point due to its lower intrinsic variability. Cell-based assays are then crucial for validating the compound's efficacy in a more complex biological system.
The Cornerstone of Trustworthiness: Self-Validating Assay Protocols
A detailed, step-by-step protocol is the cornerstone of a reproducible assay. It should be treated as a self-validating system, with built-in checks and controls to ensure the reliability of the data generated.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of a halogenated pyrazole derivative against a target kinase.
1. Reagent Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO. Causality: DMSO is a common solvent for small molecules, but its concentration in the final assay should be kept low (typically <1%) to avoid solvent-induced artifacts.
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: The buffer components are optimized for kinase stability and activity. The non-ionic detergent Brij-35 helps to prevent protein aggregation.
-
ATP Solution: Prepare a 100 µM ATP solution in kinase buffer. Causality: The ATP concentration should be at or near the Km of the kinase to ensure sensitive detection of competitive inhibitors.
-
Kinase Solution: Dilute the purified kinase in kinase buffer to the desired concentration. Causality: The optimal kinase concentration should be determined empirically to yield a robust signal-to-background ratio.
2. Assay Procedure (96-well plate format):
-
Add 5 µL of the pyrazole compound at various concentrations (typically a 10-point serial dilution) to the wells. Include wells with DMSO only as a negative control.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness Check: To ensure the validity of your results, include a known inhibitor of the target kinase as a positive control in every experiment. The IC₅₀ value of the positive control should fall within a consistent, predetermined range.
Visualizing the Path to Reproducibility
Diagrams can be powerful tools for visualizing complex workflows and relationships.
Caption: A workflow for ensuring assay reproducibility.
The Role of Pyrazole Derivatives in Cellular Signaling
Many pyrazole-containing compounds have been developed as inhibitors of various cellular signaling pathways implicated in diseases like cancer.[5][6] The pyrazole scaffold can act as a bioisostere for other aromatic rings, improving properties like solubility and cell permeability.[6]
Caption: A hypothetical signaling pathway inhibited by a pyrazole derivative.
Conclusion
Achieving reproducible assay results with halogenated pyrazole derivatives, or any small molecule, is not a matter of chance but a result of meticulous planning and execution. By focusing on the integrity of your starting material, designing robust and well-controlled assays, and adhering to detailed, self-validating protocols, you can build a foundation of trust in your data. This commitment to scientific rigor is essential for advancing our understanding of complex biological systems and for the successful development of new therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
Foreword: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of complex chemical compounds are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. The procedures outlined herein are synthesized from established safety data for structurally related molecules and universal hazardous waste management principles.
Hazard Assessment & Core Safety Principles
Understanding the chemical nature of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is fundamental to appreciating its disposal requirements. Its structure presents several key features that classify it as hazardous waste:
-
Halogenated Organic Compound: The presence of two bromine atoms and a trifluoromethyl group places this molecule squarely in the category of halogenated organic waste.[1][2] Halogenated wastes are segregated from non-halogenated streams primarily because their disposal, typically via high-temperature incineration, requires specialized scrubbers to neutralize acidic and toxic byproducts like hydrobromic and hydrofluoric acid.[3] Mixing these waste streams increases disposal costs and complexity.[3]
-
Sulfonyl Group: The sulfonyl moiety is a common functional group in medicinal chemistry.[4] While generally stable, its presence contributes to the overall chemical properties of the molecule and must be considered during waste characterization.
-
Potential for Irritation: Structurally similar compounds, such as other brominated pyrazoles and trifluoromethylated aromatics, are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[5][6] Therefore, this compound must be handled with the assumption that it carries similar toxicological risks.
Due to these characteristics, this compound and any materials contaminated with it must never be disposed of via standard laboratory trash or drains.[1][7]
Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to prevent exposure.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Protective Clothing: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
Quantitative Data & Hazard Summary
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the table below summarizes key hazard information based on closely related chemical structures.
| Parameter | Guideline / Information | Rationale & Supporting Citation |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains bromine and fluorine, requiring segregation from non-halogenated waste streams for proper treatment.[1][3] |
| GHS Hazard Statements (Anticipated) | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) | Based on hazard classifications for structurally similar brominated, trifluoromethylated pyrazoles.[5][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent potentially hazardous reactions within the waste container.[12][13] |
| Container Fill Level | Do not exceed 80% capacity. | To allow for vapor expansion and prevent spills during transport.[7] |
Step-by-Step Waste Collection & Segregation Protocol
This protocol ensures that all waste streams containing 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are handled safely and in compliance with regulatory standards.
Step 1: Designate a Waste Container
-
Select a dedicated, chemically compatible container with a secure, vapor-tight lid.[1] For liquid waste (e.g., solutions in organic solvents), a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a clearly marked bag or wide-mouthed container is suitable.
Step 2: Proper Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:
Step 3: Waste Segregation
-
Solid Waste: Collect unused or expired pure compounds, as well as contaminated consumables like weighing paper, gloves, and pipette tips, in a designated solid waste container.[8] Ensure these items are kept separate from non-hazardous lab trash.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated halogenated liquid waste container.[3]
Step 4: Secure Storage
-
Keep the waste container sealed at all times, except when adding waste.[3]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.[7]
-
The storage area should have secondary containment (e.g., a spill tray) to capture any potential leaks.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area.[14]
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment & Cleanup:
-
For Solid Spills: Gently sweep up the material, avoiding the creation of dust, and place it in the designated hazardous waste container.[9][12]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[8] Once absorbed, carefully scoop the material into the designated hazardous waste container.[8]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[8]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical or its containers down the drain.[1][7]
-
DO NOT place this chemical or contaminated materials in the regular laboratory trash.[7]
-
DO NOT allow solvents containing this chemical to evaporate in a fume hood as a means of disposal.[7]
-
DO NOT mix this halogenated waste with non-halogenated or other incompatible waste streams.[3][13]
Final Disposal Logistics
The ultimate disposal of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole must be handled by professionals.
-
Licensed Contractor: Once your waste container is ready for collection, arrange for pickup through your institution's EHS office or a licensed environmental waste management contractor.[8]
-
Documentation: Ensure all necessary waste disposal forms and manifests are completed accurately as required by your institution and local regulations.[7]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
